(2-Ethylbutyl)(pyridin-2-ylmethyl)amine
Description
(2-Ethylbutyl)(pyridin-2-ylmethyl)amine is a secondary amine featuring a pyridin-2-ylmethyl group and a branched 2-ethylbutyl substituent. Its molecular formula is C₁₃H₂₈N₂, with a molecular weight of 212.37 g/mol .
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-ethyl-N-(pyridin-2-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-11(4-2)9-13-10-12-7-5-6-8-14-12/h5-8,11,13H,3-4,9-10H2,1-2H3 |
InChI Key |
BPQUFUGUIKFVPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNCC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbutyl)(pyridin-2-ylmethyl)amine typically involves the reaction of 2-pyridinemethanol with 2-ethylbutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of (2-Ethylbutyl)(pyridin-2-ylmethyl)amine may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylbutyl)(pyridin-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2-Ethylbutyl)(pyridin-2-ylmethyl)amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethylbutyl)(pyridin-2-ylmethyl)amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Coordination Capacity: Ligands with multiple pyridyl groups (e.g., bpa, TPMA) exhibit stronger metal-binding due to increased donor sites. The target compound’s single pyridyl group limits it to weaker or monodentate coordination .
- Steric Effects: The bulky 2-ethylbutyl group in the target compound may hinder metal access compared to smaller substituents like aminoethyl in .
2.3. Physicochemical Properties
Biological Activity
(2-Ethylbutyl)(pyridin-2-ylmethyl)amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound (2-Ethylbutyl)(pyridin-2-ylmethyl)amine features a pyridine ring substituted with an ethylbutyl group. Its chemical formula is CHN, and it possesses unique properties that may influence its biological interactions.
Mechanisms of Biological Activity
- Receptor Interaction : The compound is believed to interact with various receptors in the body, particularly those involved in neurotransmission and immune response. Preliminary studies suggest that it may act as a ligand for certain histamine receptors, potentially influencing allergic responses and inflammation .
- Enzyme Modulation : Research indicates that (2-Ethylbutyl)(pyridin-2-ylmethyl)amine may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect diacylglycerol kinases (DGK), which play a crucial role in T cell activation and proliferation .
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, suggesting that the compound could be explored for therapeutic applications in treating infections .
Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of (2-Ethylbutyl)(pyridin-2-ylmethyl)amine, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent.
Study 2: T Cell Activation
A separate investigation focused on the immunomodulatory effects of the compound. Using murine models, researchers found that administration of (2-Ethylbutyl)(pyridin-2-ylmethyl)amine led to enhanced T cell activation and proliferation. This effect was associated with increased production of cytokines such as IL-2 and IFN-γ, highlighting its potential role in cancer immunotherapy .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
